3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets include various enzymes, receptors, and DNA, playing crucial roles in numerous biological processes .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . These include pathways involved in inflammation, microbial infections, cancer, and neurological disorders .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazoles, such as 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in diverse ways, potentially acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4,5-dimethyl-2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiazolidines .
Scientific Research Applications
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- 3-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a benzamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYJVFCOKPDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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